

Characterization data for Ethyl 2-cyclopentylacetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-cyclopentylacetate**

Cat. No.: **B174410**

[Get Quote](#)

An In-Depth Technical Guide to the Characterization of **Ethyl 2-cyclopentylacetate**

Introduction: A Versatile Ester in Focus

Ethyl 2-cyclopentylacetate (CAS No: 18322-54-8) is an aliphatic ester recognized for its role as a versatile building block in organic synthesis and as a component in fragrance formulations.^{[1][2]} Its molecular structure, comprising a cyclopentyl ring attached to an ethyl acetate group, imparts a unique combination of lipophilicity and reactivity. This guide provides a comprehensive overview of the essential characterization data for **Ethyl 2-cyclopentylacetate**, offers a comparative analysis against structurally similar esters, and details validated experimental protocols for its synthesis and analytical verification. The information presented is intended to equip researchers, chemists, and drug development professionals with the technical insights necessary for its effective application.

Physicochemical and Spectroscopic Profile

The identity and purity of **Ethyl 2-cyclopentylacetate** are definitively established through a combination of its physical properties and spectroscopic data. These parameters serve as the foundational benchmark for quality control and experimental reproducibility.

Physical Properties

Key physical constants for **Ethyl 2-cyclopentylacetate** are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and

pressure conditions.

Property	Value	Source
CAS Number	18322-54-8	[3]
Molecular Formula	C ₉ H ₁₆ O ₂	[3] [4] [5]
Molecular Weight	156.22 g/mol	[3]
Appearance	Colorless Liquid / White Powder	[4]
Boiling Point	196.6°C at 760 mmHg	
Predicted XlogP	2.6	[3] [5]

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure.

- ¹H NMR Spectroscopy: The proton NMR spectrum of **Ethyl 2-cyclopentylacetate** exhibits characteristic signals corresponding to the ethyl ester and cyclopentyl moieties. The ethyl group protons appear as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂), consistent with the splitting patterns observed in other ethyl esters.[\[6\]](#) The protons on the cyclopentyl ring and the adjacent methylene group (CH₂) produce a series of complex multiplets typically found in the 1.1-2.4 ppm range.
- ¹³C NMR Spectroscopy: The carbon spectrum provides further structural confirmation. Key expected resonances include the carbonyl carbon (C=O) of the ester at approximately 173 ppm, the methylene carbon of the ethoxy group (OCH₂) around 60 ppm, and the methyl carbon of the ethoxy group (CH₃) near 14 ppm. The carbons of the cyclopentyl ring and the adjacent methylene group will appear in the aliphatic region of the spectrum.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. Additional significant peaks include C-O stretching vibrations in the 1000-1300 cm⁻¹ region and C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹.[\[7\]](#)

- **Mass Spectrometry (MS):** In a mass spectrum acquired via electron ionization (EI), the molecular ion peak (M^+) would be observed at m/z 156.^[3] Common fragmentation patterns for esters would likely be present, including the loss of the ethoxy group (-OCH₂CH₃) resulting in a peak at m/z 111, and a prominent peak at m/z 88 corresponding to the McLafferty rearrangement product.

Comparative Analysis: Ethyl 2-cyclopentylacetate and Its Alternatives

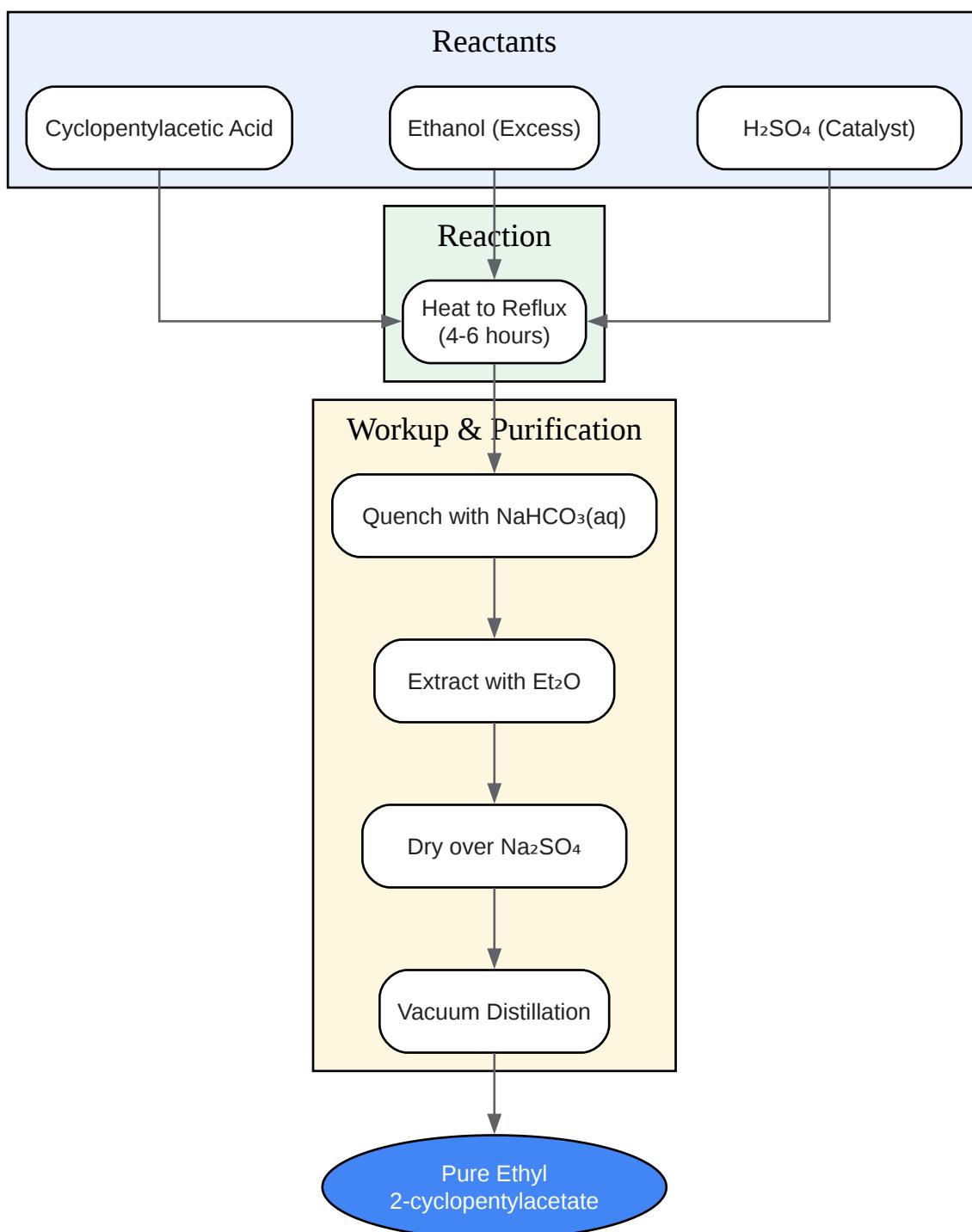
The choice of an alkyl ester can significantly influence the physical properties and, in the case of fragrances, the olfactory profile of a final product. Below is a comparison of **Ethyl 2-cyclopentylacetate** with its methyl and propyl analogs.

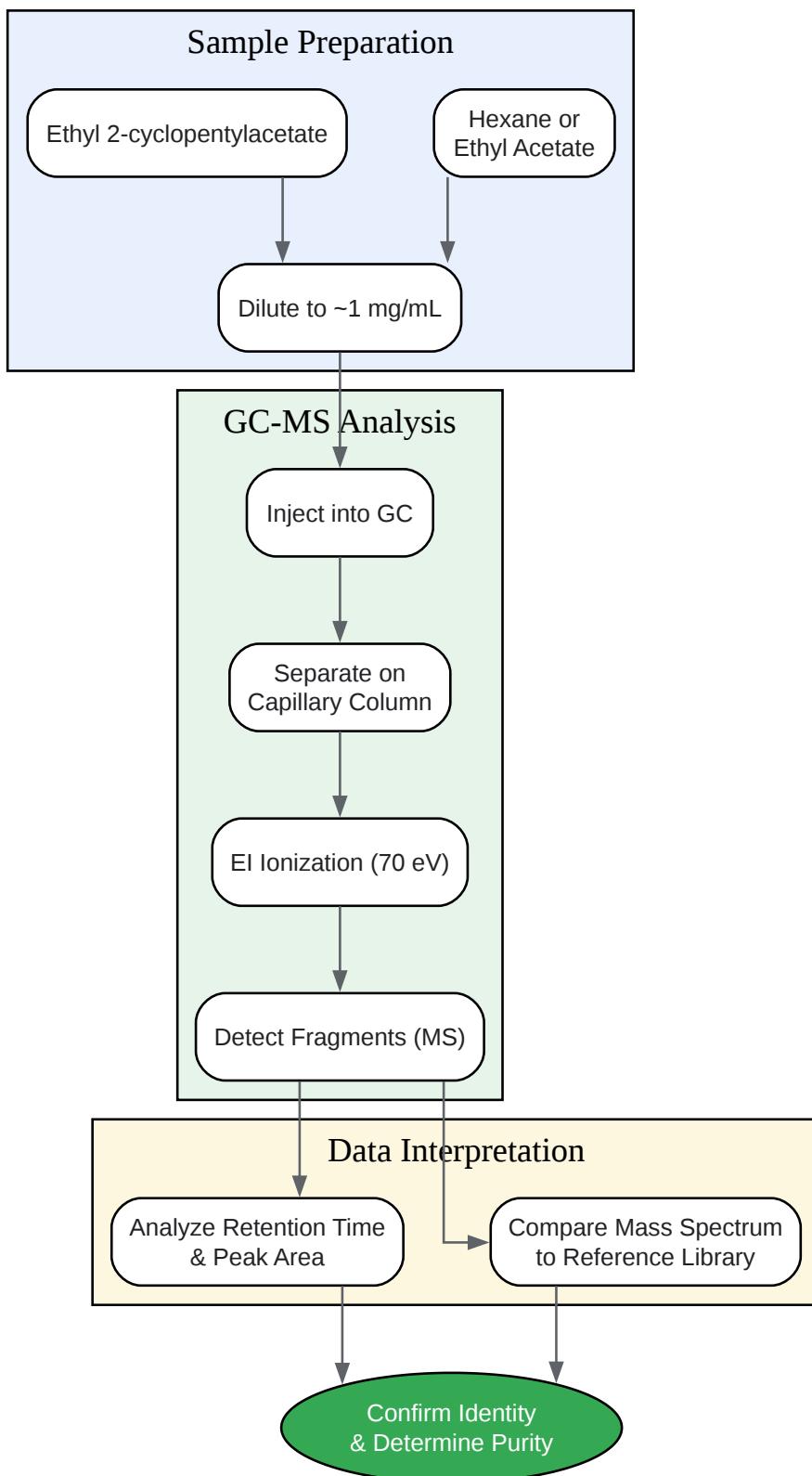
Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Key Differences
Ethyl 2-cyclopentylacetate	C ₉ H ₁₆ O ₂	156.22 ^[3]	196.6	Baseline for comparison.
Methyl 2-cyclopentylacetate	C ₈ H ₁₄ O ₂	142.20 ^[8]	Not available	Lower molecular weight and likely higher volatility (lower boiling point) than the ethyl ester.
Propyl Acetate	C ₅ H ₁₀ O ₂	102.13	101.6	A smaller, non-cyclic alternative used as a solvent and fragrance. ^[9] Significantly more volatile.

The primary distinction among these analogs lies in their volatility and polarity, which are directly influenced by the length of the alkyl chain on the ester. The ethyl ester represents a moderate balance, while the methyl ester would be more volatile and the propyl ester even more so. This is a critical consideration in applications like perfumery, where evaporation rate dictates the character and longevity of a scent.[\[9\]](#)

Experimental Protocols

The following sections provide detailed, validated methodologies for the synthesis and analysis of **Ethyl 2-cyclopentylacetate**.


Synthesis: Fischer Esterification


The most direct and common method for preparing **Ethyl 2-cyclopentylacetate** is the Fischer esterification of cyclopentylacetic acid with ethanol, using a strong acid catalyst.[\[10\]](#) This reversible reaction is driven to completion by using an excess of one reactant (typically the alcohol) and/or by removing the water formed during the reaction.

Protocol: Synthesis of **Ethyl 2-cyclopentylacetate**

- **Reactant Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentylacetic acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid weight).
 - **Causality:** Using excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
- **Reaction:** Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - **Causality:** Refluxing ensures the reaction occurs at a constant, elevated temperature to increase the reaction rate without evaporating the solvent.

- Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
 - Causality: The sodium bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted cyclopentylacetic acid, converting them into water-soluble salts.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.
 - Causality: The ester product is significantly more soluble in the organic solvent than in the aqueous layer, allowing for its efficient separation.
- Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
 - Causality: The brine wash reduces the solubility of organic material in the aqueous phase. The anhydrous salt physically binds to water, removing it from the organic solvent.
- Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation to yield pure **Ethyl 2-cyclopentylacetate**.
 - Causality: Vacuum distillation allows the product to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN103160375B - Perfume mixtures containing cyclopent-2-enyl-ethyl acetate - Google Patents [patents.google.com]
- 2. US20130172429A1 - Fragrance mixtures containing cyclopent-2-enyl ethyl acetate - Google Patents [patents.google.com]
- 3. Ethyl cyclopentylacetate | C9H16O2 | CID 247667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 18322-54-8 | Ethyl 2-Cyclopentylacetate | Colorcom Group [colorcominternational.com]
- 5. PubChemLite - Ethyl cyclopentylacetate (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 6. youtube.com [youtube.com]
- 7. proprep.com [proprep.com]
- 8. chemscene.com [chemscene.com]
- 9. Propyl Acetate | C5H10O2 | CID 7997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Characterization data for Ethyl 2-cyclopentylacetate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174410#characterization-data-for-ethyl-2-cyclopentylacetate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com